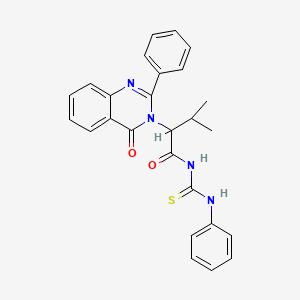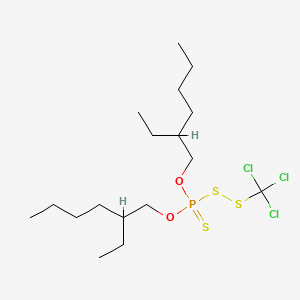oxophosphanium CAS No. 67276-97-5](/img/structure/B14473122.png)
[(Azepan-1-yl)methyl](ethoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Azepan-1-yl)methyloxophosphanium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methyl group, an ethoxy group, and an oxophosphanium moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)methyloxophosphanium typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the Ethoxy Group: The ethoxy group can be added through etherification reactions using ethanol and an appropriate catalyst.
Formation of the Oxophosphanium Moiety: The oxophosphanium group can be synthesized by reacting phosphorus oxychloride with suitable nucleophiles.
Industrial Production Methods
Industrial production of (Azepan-1-yl)methyloxophosphanium may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
(Azepan-1-yl)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted compounds with different functional groups.
科学研究应用
(Azepan-1-yl)methyloxophosphanium has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (Azepan-1-yl)methyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(Azepan-1-yl)methyloxophosphanium can be compared with other similar compounds, such as:
(Piperidin-1-yl)methyloxophosphanium: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
(Morpholin-1-yl)methyloxophosphanium: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
(Pyrrolidin-1-yl)methyloxophosphanium: Features a five-membered pyrrolidine ring.
The uniqueness of (Azepan-1-yl)methyloxophosphanium lies in its seven-membered azepane ring, which imparts distinct chemical properties and reactivity compared to its six- and five-membered counterparts.
属性
CAS 编号 |
67276-97-5 |
|---|---|
分子式 |
C9H19NO2P+ |
分子量 |
204.23 g/mol |
IUPAC 名称 |
azepan-1-ylmethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H19NO2P/c1-2-12-13(11)9-10-7-5-3-4-6-8-10/h2-9H2,1H3/q+1 |
InChI 键 |
IVBRQLSLPMKATD-UHFFFAOYSA-N |
规范 SMILES |
CCO[P+](=O)CN1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


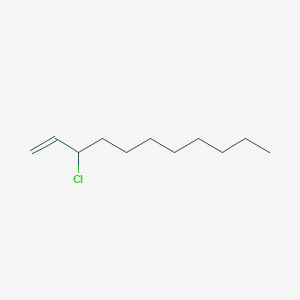
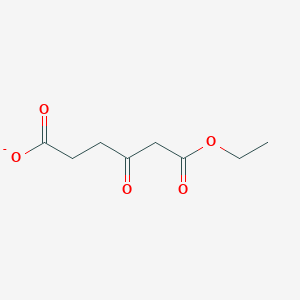
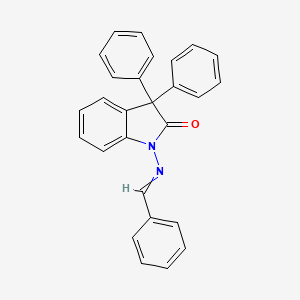
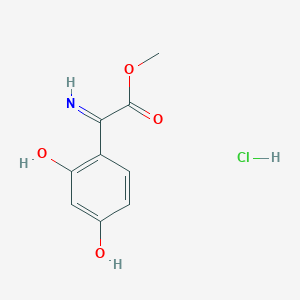

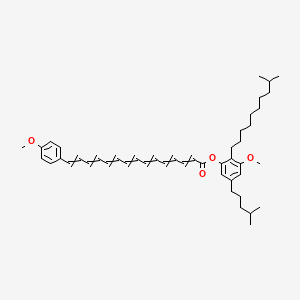

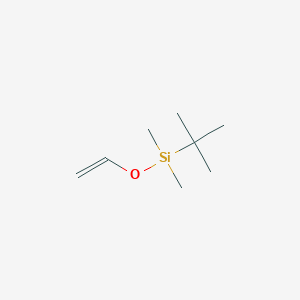

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

